molecular formula C12H17ClO2 B027641 Methyl 2-chloroadamantane-1-carboxylate CAS No. 103549-34-4

Methyl 2-chloroadamantane-1-carboxylate

Cat. No.: B027641
CAS No.: 103549-34-4
M. Wt: 228.71 g/mol
InChI Key: YBOYZNLGOLWXPZ-UHFFFAOYSA-N
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Description

Methyl 2-chloroadamantane-1-carboxylate is a bicyclic diamondoid compound characterized by a rigid adamantane backbone substituted with a chlorine atom at the 2-position and a methyl ester group at the 1-position. The adamantane core imparts exceptional thermal stability and lipophilicity, making it valuable in pharmaceutical and materials science applications. The chlorine substituent enhances reactivity for further functionalization, while the ester group offers versatility in hydrolysis or transesterification reactions.

Properties

CAS No.

103549-34-4

Molecular Formula

C12H17ClO2

Molecular Weight

228.71 g/mol

IUPAC Name

methyl 2-chloroadamantane-1-carboxylate

InChI

InChI=1S/C12H17ClO2/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10H,2-6H2,1H3

InChI Key

YBOYZNLGOLWXPZ-UHFFFAOYSA-N

SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2Cl

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2Cl

Synonyms

methyl 2-chloroadamantane-1-carboxylate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s adamantane framework distinguishes it from linear or polycyclic esters. Below is a comparison with methyl esters and chlorinated analogs from the evidence:

Compound Core Structure Functional Groups Key Properties Applications
Methyl 2-chloroadamantane-1-carboxylate Adamantane Chlorine, methyl ester High thermal stability, lipophilicity Drug delivery, polymer additives
Sandaracopimaric acid methyl ester Diterpenic acid Methyl ester, carboxylic acid Moderate solubility in organic solvents Resin synthesis, antimicrobials
Torulosic acid methyl ester Labdane diterpene Methyl ester, hydroxyl groups Low volatility, UV stability Cosmetics, coatings
trans-13-Octadecenoic acid methyl ester Fatty acid Methyl ester, unsaturated alkene Flexible backbone, biocompatibility Biofuels, lubricants
1-Chloro-2-methyl-2-propanol Branched alkane Chlorine, hydroxyl Volatile, irritant Intermediate in organic synthesis

Physicochemical Properties

  • Thermal Stability: The adamantane core in this compound confers higher decomposition temperatures (>250°C) compared to linear esters like trans-13-octadecenoic acid methyl ester (decomposes ~150°C) .
  • Lipophilicity : Adamantane derivatives exhibit logP values >3, surpassing diterpenic esters (e.g., sandaracopimaric acid methyl ester, logP ~2.5) . This enhances membrane permeability in drug design.
  • Reactivity: The chlorine atom at the 2-position facilitates nucleophilic substitution, contrasting with non-halogenated esters like torulosic acid methyl ester, which undergo ester hydrolysis or oxidation .

Research Findings and Gaps

  • Spectral Characterization : While details NMR and FTIR for methyl shikimate, analogous studies for this compound are absent. Predictions suggest distinct ¹³C NMR signals for the adamantane carbons (δ 30–50 ppm) and ester carbonyl (δ 170 ppm) .
  • Its structural similarity to adamantane drugs (low acute toxicity) implies moderate safety .

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